N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is an organic compound with the molecular formula C15H20N2O2S and a molecular weight of 292.4 g/mol. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-4-14(18)16-15-17(8-9-19-5-2)12-7-6-11(3)10-13(12)20-15/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYQPQUKFMUQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)C)CCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves several steps. One common method includes the reaction of 2-aminothiophenol with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the benzothiazole core. This intermediate is further reacted with 2-ethoxyethylamine and propanoyl chloride under specific conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be compared with other benzothiazole derivatives, such as:
N-[6-Ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide: This compound has a similar benzothiazole core but different substituents, leading to variations in biological activity and applications.
N-[(2Z)-3-(2-Ethoxyethyl)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(phenylsulfanyl)propanamide: Another derivative with different functional groups, which may result in distinct chemical and biological properties.
Biological Activity
N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 306.49 g/mol. Its structure includes an ethoxyethyl group and a propanamide moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with benzothiazole structures often exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that various benzothiazole derivatives possess antimicrobial properties. The compound's structure suggests potential effectiveness against bacteria and fungi due to the presence of the benzothiazole ring, which has been linked to inhibition of microbial growth.
- Anticancer Properties : Benzothiazole derivatives have been investigated for their anticancer effects. For instance, some studies indicate that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
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Mechanism of Action : The mechanism by which this compound exerts its effects may involve:
- Binding to specific enzymes or receptors.
- Modulating signaling pathways associated with inflammation and cell proliferation.
- Inhibiting the synthesis of pro-inflammatory mediators.
Research Findings
Recent studies have provided insights into the biological activity of related compounds:
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| L-651896 | Anti-inflammatory | 0.1 | 5-lipoxygenase |
| 6-thiocyanate derivatives | Antimicrobial | 50 | Various bacteria |
| UBT derivatives | Anticancer | Varies (32 - 290) | Tumorigenic cell lines |
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of similar benzothiazole derivatives against various pathogens. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 μg/mL.
- Anticancer Evaluation : In vitro tests on cancer cell lines demonstrated that certain derivatives exhibited selective cytotoxicity against tumorigenic cells while sparing normal cells. For example, one derivative showed an EC50 value of 32 ng/mL against the WI-38 VA-13 subline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
